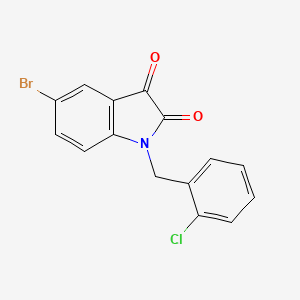
5-bromo-1-(2-chlorobenzyl)-1H-indole-2,3-dione
描述
5-bromo-1-(2-chlorobenzyl)-1H-indole-2,3-dione is a synthetic compound that belongs to the family of indole-2,3-diones. This compound has been extensively studied for its potential use in scientific research applications due to its unique chemical properties and biological effects.
作用机制
The exact mechanism of action of 5-bromo-1-(2-chlorobenzyl)-1H-indole-2,3-dione is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes involved in cell signaling pathways and DNA replication. This leads to the induction of cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 5-bromo-1-(2-chlorobenzyl)-1H-indole-2,3-dione has been shown to have other biochemical and physiological effects. Studies have suggested that it can modulate the activity of certain neurotransmitters in the brain, leading to potential applications in neurobiology and drug discovery. It has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 5-bromo-1-(2-chlorobenzyl)-1H-indole-2,3-dione in lab experiments is its potent biological activity. This allows for the study of its effects on various cellular and molecular pathways, which can provide valuable insights into its potential therapeutic applications. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for the study of 5-bromo-1-(2-chlorobenzyl)-1H-indole-2,3-dione. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the product. Another direction is the study of its effects on other cellular pathways and diseases, such as neurodegenerative diseases and infectious diseases. Furthermore, the development of novel derivatives and analogs of this compound may lead to the discovery of new and more potent therapeutic agents.
科学研究应用
5-bromo-1-(2-chlorobenzyl)-1H-indole-2,3-dione has been used in various scientific research applications, including cancer research, neurobiology, and drug discovery. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to modulate the activity of several important proteins involved in cancer cell proliferation and survival.
属性
IUPAC Name |
5-bromo-1-[(2-chlorophenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClNO2/c16-10-5-6-13-11(7-10)14(19)15(20)18(13)8-9-3-1-2-4-12(9)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMWFVZENWCHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4643740.png)
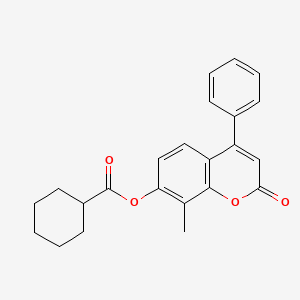

![N-[4-(aminosulfonyl)benzyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B4643760.png)


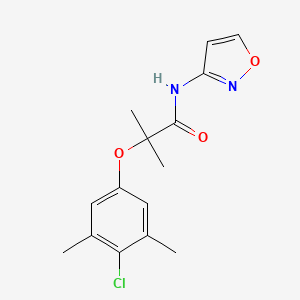

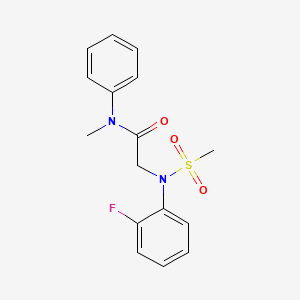
![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4643819.png)
![2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4643826.png)
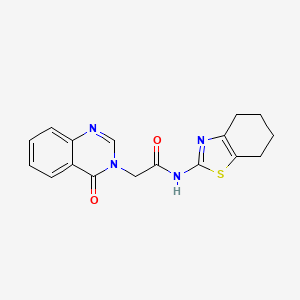
![N-[3-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4643838.png)
